ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is a complex organic compound with a molecular formula of C18H14O7. This compound is characterized by its bichromene structure, which is a fused ring system containing two chromene units. Chromenes are known for their diverse biological activities and are commonly found in natural products.
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions with other compounds such as s-methylisothiosemicarbazide hydroiodide . The reaction forms different products depending on the reaction conditions . More detailed studies are required to understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
It is known that the compound can participate in reactions leading to the formation of different products
Biochemical Analysis
Cellular Effects
The effects of Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate is not yet fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves the following steps:
Formation of the Chromene Units: The initial step involves the synthesis of the chromene units. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of Chromene Units: The two chromene units are then coupled together using a suitable coupling agent such as a palladium catalyst.
Esterification: The final step involves the esterification of the coupled bichromene with ethyl acetate in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can be compared with other similar compounds such as:
Ethyl 2,4-dioxo-2H-1,3-benzoxazine-3(4H)-octanoate: Both compounds contain ester groups and exhibit similar chemical reactivity.
Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: This compound also contains a dioxo structure and is used in similar research applications.
The uniqueness of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate lies in its bichromene structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-2-26-21(24)12-27-14-7-8-15-16(11-20(23)28-19(15)10-14)17-9-13-5-3-4-6-18(13)29-22(17)25/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDHJNNJVCZYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.